molecular formula C13H12N2O7 B6180360 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate CAS No. 622398-31-6

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate

Cat. No.: B6180360
CAS No.: 622398-31-6
M. Wt: 308.24 g/mol
InChI Key: DJFLQUSBXBBZEK-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The carbonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates or carbonates.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may influence biological pathways. Additionally, the carbonate group can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is unique due to its combination of a nitrophenyl group and a pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

622398-31-6

Molecular Formula

C13H12N2O7

Molecular Weight

308.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(2-nitrophenyl)ethyl carbonate

InChI

InChI=1S/C13H12N2O7/c1-8(9-4-2-3-5-10(9)15(19)20)21-13(18)22-14-11(16)6-7-12(14)17/h2-5,8H,6-7H2,1H3

InChI Key

DJFLQUSBXBBZEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)ON2C(=O)CCC2=O

Purity

95

Origin of Product

United States

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